

An In-depth Technical Guide to (S)-Methyl piperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(S)-Methyl piperidine-3-carboxylate hydrochloride
Cat. No.:	B575182

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-Methyl piperidine-3-carboxylate hydrochloride**, a key chiral intermediate in medicinal chemistry. The document details its physicochemical properties, experimental protocols for its synthesis and characterization, and its role in biological pathways, making it an essential resource for professionals in drug discovery and development.

Physicochemical Properties

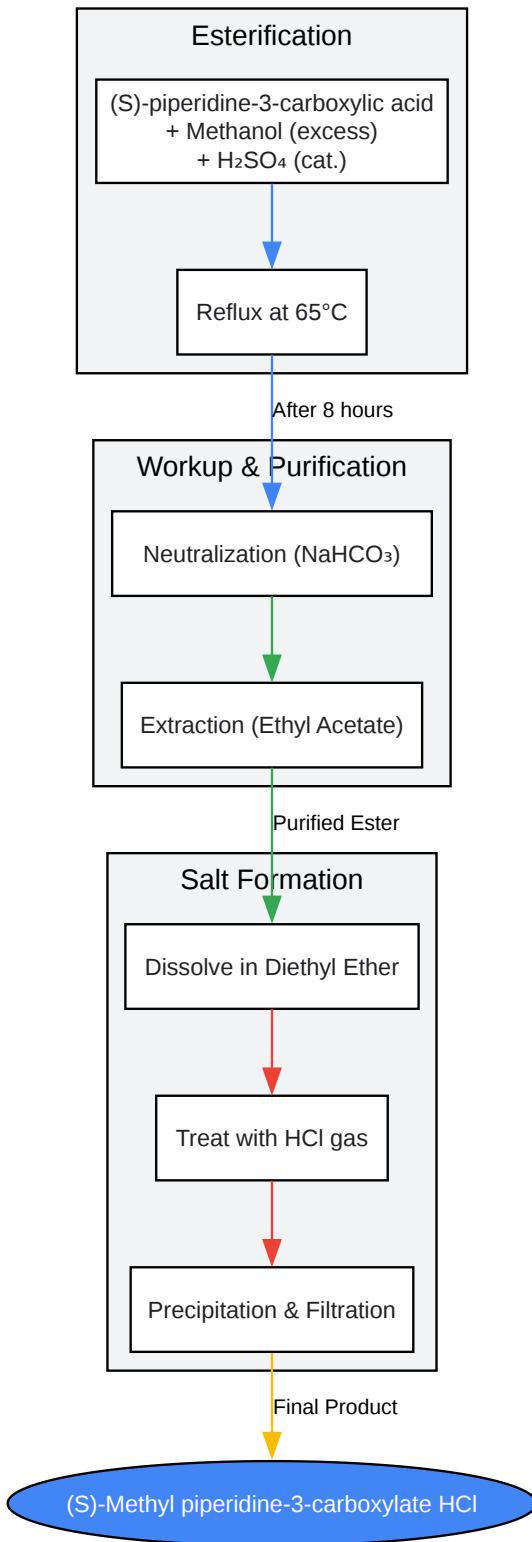
(S)-Methyl piperidine-3-carboxylate hydrochloride is a chiral piperidine derivative valued for its stereospecific applications in the synthesis of complex pharmaceutical agents.^[1] Its hydrochloride salt form is specifically designed to enhance solubility and bioavailability.^[1]

A summary of its key quantitative data is presented below.

Property	Value	Source
Molecular Weight	179.64 g/mol	[1] [2]
Molecular Formula	C ₇ H ₁₄ ClNO ₂	[1] [2]
CAS Number	164323-84-6	[1]
Physical Form	Solid	[3] [4]
Solubility	Enhanced solubility in aqueous solutions due to its hydrochloride salt form.	[1]

Experimental Protocols

The synthesis and characterization of **(S)-Methyl piperidine-3-carboxylate hydrochloride** are critical for ensuring purity and proper stereochemistry for its use as a building block in drug development.


A common and effective method for the synthesis of **(S)-Methyl piperidine-3-carboxylate hydrochloride** is the Fischer esterification of the corresponding carboxylic acid.

- Reaction Overview: The synthesis involves the reaction of (S)-piperidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is followed by the formation of the hydrochloride salt.
- Protocol:
 - Reaction Setup: Combine (S)-piperidine-3-carboxylic acid (1 equivalent) with an excess of methanol (e.g., 10 equivalents).
 - Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.
 - Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for several hours (e.g., 8 hours) to drive the esterification to completion.

- Workup: After cooling, neutralize the excess acid with a suitable base, such as sodium bicarbonate (NaHCO_3), until the pH is neutral.
- Extraction: Extract the methyl ester product from the aqueous solution using an organic solvent like ethyl acetate.
- Hydrochloride Salt Formation: Bubble dry hydrogen chloride (HCl) gas through a solution of the purified ester in an anhydrous solvent, such as diethyl ether, to precipitate the desired **(S)-Methyl piperidine-3-carboxylate hydrochloride** salt.[\[1\]](#)
- Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

The workflow for this synthesis is outlined in the diagram below.

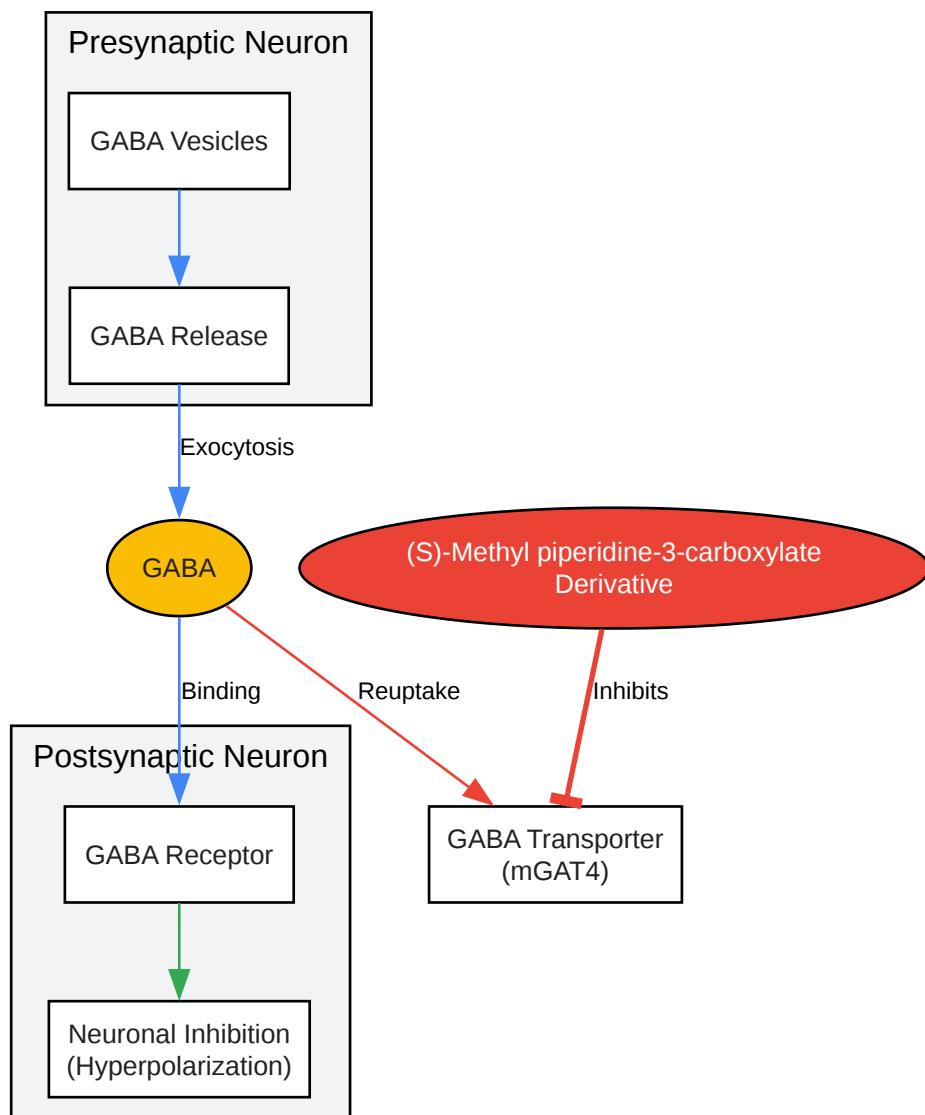
Synthesis Workflow

[Click to download full resolution via product page](#)

Synthesis Workflow Diagram

To confirm the identity, purity, and stereochemical integrity of the synthesized compound, a suite of analytical techniques is employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to elucidate the molecular structure. The ^1H NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the methyl ester group.[\[5\]](#)
- Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound by identifying the molecular ion peak corresponding to the free base.
- Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present, such as the C=O stretch of the ester and the N-H stretch of the secondary amine hydrochloride.
- Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the (S)-enantiomer, ensuring the stereochemical purity required for its applications.


Biological Significance and Signaling Pathways

(S)-Methyl piperidine-3-carboxylate hydrochloride serves as a crucial building block in the development of various therapeutic agents, including anticonvulsants and enzyme inhibitors.[\[1\]](#) Derivatives of this compound have been particularly noted for their interaction with neurotransmitter systems.

One of the key mechanisms of action involves the inhibition of GABA transporters.[\[1\]](#) Specifically, derivatives have shown inhibitory activity against the mouse GABA transporter 4 (mGAT4), which is responsible for the reuptake of the inhibitory neurotransmitter GABA (γ -aminobutyric acid) from the synaptic cleft.[\[1\]](#) By inhibiting this transporter, these compounds can increase the concentration of GABA in the synapse, enhancing GABAergic neurotransmission. This mechanism is a critical target for the development of treatments for neurological disorders like epilepsy and anxiety.[\[1\]](#)

The signaling pathway affected by this mechanism is depicted below.

GABAergic Synapse Signaling

[Click to download full resolution via product page](#)

GABA Transporter Inhibition Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-Methyl piperidine-3-carboxylate hydrochloride|CAS 164323-84-6 [benchchem.com]
- 2. Methyl piperidine-3-carboxylate hydrochloride | C7H14CINO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-3-Methyl piperidine carboxylate hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. (R)-3-Methyl piperidine carboxylate hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. (S)-3-METHYL PIPERIDINE CARBOXYLATE HYDROCHLORIDE(164323-84-6) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-Methyl piperidine-3-carboxylate hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b575182#s-methyl-piperidine-3-carboxylate-hydrochloride-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com